2-Acetamido-5-methylhexanoic acid

Overview

Description

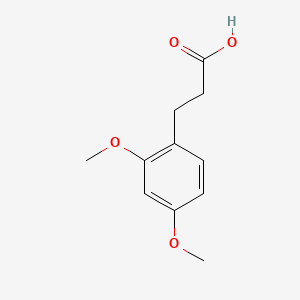

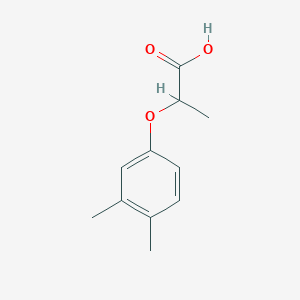

2-Acetamido-5-methylhexanoic acid is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Amidocarbonylation

2-Acetamido-5-methylhexanoic acid has been identified as a product in the catalytic amidocarbonylation of substituted allylic alcohols. This process involves the isomerization and amidocarbonylation of alcohols such as 3-methyl-2-buten-1-ol and 2-methyl-3-buten-2-ol, leading to the formation of this compound and similar compounds. This synthesis route demonstrates the compound's relevance in organic chemistry and potential industrial applications (Yuan & Ajami, 1986).

Reactivity in Organic Synthesis

Another research study highlights the reactivity of (methyl 2-acetamidoacrylate)-tricarbonyliron(0) leading to novel syntheses of β,β,β-trialkyl α-amino acids. This study shows the formation of this compound as a part of the process, emphasizing its importance in the synthesis of diverse amino acids (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).

Synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides

The synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose is another significant application. This process offers an efficient route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, demonstrating the versatility of this compound in the synthesis of biologically important compounds (Cai, Ling, & Bundle, 2009).

Antimalarial Activity

Research into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, including this compound derivatives, has shown promising results. These studies provide insights into the potential medicinal applications of this compound, particularly in treating malaria (Werbel et al., 1986).

Enzymatic Studies

This compound has also been mentioned in the context of enzymatic studies. For example, research on the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by an analogue of this compound highlights its potential in biochemical research (Jung, Metcalf, Lippert, & Casara, 1978).

Safety and Hazards

The safety information for 2-Acetamido-5-methylhexanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the study and application of 2-Acetamido-5-methylhexanoic acid and its derivatives could involve further exploration of their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . This could involve further in-vivo and in-silico analysis of their target interactions .

Mechanism of Action

Target of Action

A related compound, 5-acetamido-2-hydroxy benzoic acid, has been shown to targetcyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .

Mode of Action

For instance, 5-Acetamido-2-hydroxy benzoic acid derivatives have been shown to have a strong binding affinity with the COX-2 receptor . This interaction could potentially inhibit the activity of COX-2, thereby reducing inflammation and pain .

Pharmacokinetics

An in-silico study of related compounds suggested that 5-acetamido-2-hydroxy benzoic acid derivatives have good bioavailability . This suggests that these compounds can be effectively absorbed and distributed within the body, which is crucial for their therapeutic effect .

Result of Action

If it acts similarly to related compounds, it may exhibit anti-inflammatory and analgesic effects by inhibiting cox-2 and reducing prostaglandin synthesis .

Properties

IUPAC Name |

2-acetamido-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFFMAIDIFRYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398945 | |

| Record name | 2-acetamido-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-33-5 | |

| Record name | NSC20149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamido-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the charge of a substrate affect its interaction with α-chymotrypsin?

A1: Research indicates that the charge of a substrate significantly influences its interaction with α-chymotrypsin [, ]. Studies comparing 2-Acetamido-5-methylhexanoic acid (an uncharged substrate) with structurally similar but charged compounds (SS-dimethyl-(l-3-carboxymethyl-3-acetamido)propyl sulphonium iodide and N-acetyl-l-glutamic acid alpha-methyl ester) revealed substantial differences in kinetic parameters [, ]. The charged substrates exhibited significantly lower reaction rates (k0) and weaker binding affinities (higher Km values) compared to the uncharged this compound [, ]. This suggests that α-chymotrypsin exhibits a preference for uncharged substrates, likely due to the enzyme's active site structure and charge distribution.

Q2: What is the significance of studying isosteric substrates with different charges?

A2: Investigating the interaction of α-chymotrypsin with isosteric substrates possessing varying charges provides valuable insights into the enzyme's specificity [, ]. By maintaining a similar structure while altering the charge, researchers can isolate the impact of charge on binding affinity and catalytic efficiency [, ]. This approach helps elucidate the relationship between the enzyme's structure, its substrate preference, and the underlying mechanisms of substrate recognition and catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)